molecular formula C11H12ClNO3 B1626289 Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)- CAS No. 189813-45-4

Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-

Cat. No.: B1626289
CAS No.: 189813-45-4
M. Wt: 241.67 g/mol
InChI Key: GMZGDMPLWXWBQJ-JLHYYAGUSA-N
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Preparation Methods

The synthesis of methyl(2E)-2-(chloromethyl)phenylacetate involves several steps. One common synthetic route includes the reaction of 2-(chloromethyl)benzoyl cyanide with methoxyamine under specific conditions . The reaction conditions typically involve the use of solvents like chloroform or methanol, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Methyl(2E)-2-(chloromethyl)phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl(2E)-2-(chloromethyl)phenylacetate is primarily used in scientific research related to plant protection. It serves as an impurity in Trifloxystrobin, a broad-spectrum foliar fungicide . This compound is also used in the development of new pesticides and fungicides, contributing to the advancement of agricultural chemistry . Additionally, it has applications in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds under various conditions.

Mechanism of Action

The mechanism of action of methyl(2E)-2-(chloromethyl)phenylacetate involves its interaction with molecular targets in plants. As an impurity in Trifloxystrobin, it contributes to the fungicidal activity by inhibiting mitochondrial respiration in fungi . This inhibition disrupts the energy production process, leading to the death of the fungal cells. The compound targets specific enzymes and pathways involved in the respiratory chain, making it effective against a wide range of fungal pathogens.

Comparison with Similar Compounds

Methyl(2E)-2-(chloromethyl)phenylacetate can be compared with other similar compounds, such as:

The uniqueness of methyl(2E)-2-(chloromethyl)phenylacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGDMPLWXWBQJ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019394
Record name Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189813-45-4
Record name Methyl (αE)-2-(chloromethyl)-α-(methoxyimino)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189813-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-

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